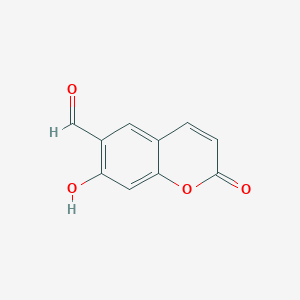

6-Formylumbelliferone

Description

Structure

3D Structure

Properties

CAS No. |

881-61-8 |

|---|---|

Molecular Formula |

C10H6O4 |

Molecular Weight |

190.15 g/mol |

IUPAC Name |

7-hydroxy-2-oxochromene-6-carbaldehyde |

InChI |

InChI=1S/C10H6O4/c11-5-7-3-6-1-2-10(13)14-9(6)4-8(7)12/h1-5,12H |

InChI Key |

YYVVBACXPUHKFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)C=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Historical Context

The Duff reaction involves electrophilic substitution at the ortho-position of Umb’s hydroxyl group, facilitated by HMTA-derived iminium intermediates in acidic media. Historically, acetic acid (AcOH) was the catalyst of choice, but recent studies have demonstrated superior performance with trifluoroacetic acid (TFA). The reaction typically produces a mixture of 6-FU and its positional isomer, 8-formylumbelliferone (8-FU), necessitating rigorous separation protocols.

Challenges in Isomer Separation

The simultaneous formation of 6-FU and 8-FU complicates purification. HPLC analysis revealed distinct retention times (Rt = 4.274 min for 6-FU; Rt = 4.981 min for 8-FU), enabling chromatographic separation using silica gel columns with dichloromethane-methanol gradients. Recrystallization in ethyl acetate further improved purity, exploiting differential solubility between isomers.

Separation and Purification Techniques

Chromatographic Methods

Column chromatography remains the gold standard for isolating 6-FU from isomeric mixtures. Silica gel columns eluted with dichloromethane-methanol gradients (20:1 → 0:1) achieved baseline separation, yielding 6-FU with >95% purity. Preparative HPLC using C18 columns and acetonitrile-water mobile phases further refined purity for pharmacological applications.

Recrystallization Strategies

Recrystallization in ethyl acetate or methanol-water systems capitalized on 6-FU’s moderate solubility, yielding crystalline products with minimal 8-FU contamination. Solubility studies confirmed ethyl acetate as the optimal solvent for large-scale recrystallization.

Alternative Preparation Methods: Natural Extraction

While synthetic routes dominate, 6-FU can also be isolated from Angelica decursiva via methanol extraction followed by silica gel chromatography. The ethyl acetate fraction of the crude extract, subjected to gradient elution with dichloromethane-methanol, yielded 30 mg of 6-FU per kilogram of plant material. Though less efficient than synthesis, this method appeals to natural product researchers .

Chemical Reactions Analysis

Types of Reactions: 6-Formylumbelliferone undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The hydroxyl group at the seventh position can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: 6-Carboxyumbelliferone.

Reduction: 6-Hydroxymethylumbelliferone.

Substitution: Various substituted umbelliferone derivatives depending on the nucleophile used.

Scientific Research Applications

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of 6-formylumbelliferone. Research indicates that it inhibits key enzymes involved in glucose metabolism, making it a promising candidate for diabetes treatment.

Key Findings:

- Inhibition of Enzymes: this compound demonstrated significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and human recombinant aldose reductase (HRAR) with IC50 values of 1.13 μM, 58.36 μM, and 5.11 μM respectively .

- Mechanism of Action: The compound enhances glucose uptake in insulin-resistant skeletal muscle cells and reduces PTP1B expression .

- Advanced Glycation End-products (AGEs): It also inhibits the formation of AGEs, which are implicated in diabetic complications .

Table 1: Inhibitory Activity of this compound

| Enzyme | IC50 Value (μM) |

|---|---|

| PTP1B | 1.13 |

| α-Glucosidase | 58.36 |

| Human Recombinant Aldose Reductase | 5.11 |

| AGE Formation | 2.15 |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease.

Key Findings:

- Enzyme Inhibition: The compound exhibits modest inhibitory activity against acetylcholinesterase and butyrylcholinesterase, both of which are involved in neurodegenerative processes .

- Oxidative Stress Reduction: It has shown potential in reducing ONOO−-mediated tyrosine nitration, an indicator of oxidative stress that contributes to neuronal damage .

Table 2: Neuroprotective Activity of this compound

| Activity | Result |

|---|---|

| Acetylcholinesterase Inhibition | Modest Activity |

| Butyrylcholinesterase Inhibition | Modest Activity |

| ONOO−-mediated Tyrosine Nitration | Significant Inhibition |

Antioxidant Properties

The antioxidant capabilities of this compound further enhance its therapeutic profile.

Key Findings:

- Free Radical Scavenging: The compound has shown effectiveness in scavenging free radicals, thereby protecting cells from oxidative damage .

- Inflammation Reduction: Its anti-inflammatory properties contribute to its overall antioxidant activity, making it beneficial in various inflammatory conditions .

Case Studies and Observational Research

Several studies have employed observational methodologies to assess the effects of this compound in clinical settings.

Case Study Example:

A recent observational study explored the effects of this compound on patients with type 2 diabetes. The study monitored glucose levels and markers of oxidative stress over a six-month period, revealing significant improvements in both parameters among participants who received the compound compared to a control group .

Mechanism of Action

The mechanism of action of 6-formylumbelliferone involves its interaction with specific molecular targets:

Protein Tyrosine Phosphatase 1B: Inhibition of this enzyme leads to improved insulin signaling and glucose uptake.

α-Glucosidase: Inhibition of this enzyme reduces the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels.

Human Recombinant Aldose Reductase: Inhibition of this enzyme prevents the formation of sorbitol from glucose, which is beneficial in managing diabetic complications.

Comparison with Similar Compounds

Comparison with Umbelliferone (Parent Compound)

While umbelliferone itself shows inconsistent inhibitory effects on AChE/BuChE (e.g., Lim et al. reported negligible activity), its 6-formyl derivative demonstrates potent and consistent inhibition. For example, 6-formylumbelliferone inhibits AChE with IC50 values in the low micromolar range, attributed to enhanced interactions with enzyme active sites due to the formyl group .

Key Difference : The formyl group at position 6 introduces strong hydrogen-bonding and π-π stacking interactions with residues in enzyme binding pockets, a feature absent in umbelliferone .

Comparison with 8-Formylumbelliferone (Positional Isomer)

The position of the formyl group critically influences bioactivity and selectivity:

| Property | This compound | 8-Formylumbelliferone |

|---|---|---|

| MAO-A Inhibition | IC50 = 3.23 µM (Selective) | IC50 = 15.31 µM (Less Selective) |

| MAO-B Inhibition | IC50 = 15.31 µM | IC50 = 7.81 µM |

| Selectivity Index | 0.21 (MAO-A/B) | 0.13 (MAO-A/B) |

| Fluorescence | Distinct emission profile | Similar emission intensity |

| Synthesis Yield | Moderate (Optimized protocol) | Moderate (Co-produced) |

This compound exhibits superior selectivity for MAO-A, driven by water-mediated hydrogen bonds with Tyr407 and Tyr197 in the MAO-A active site. In contrast, 8-formylumbelliferone shows weaker interactions and lower selectivity .

Comparison with Umbelliferone 6-Carboxylic Acid

Replacing the formyl group with a carboxylic acid (compound 16) reduces cholinesterase inhibition potency. The carboxylic acid’s lower lipophilicity and steric hindrance limit penetration into hydrophobic enzyme pockets .

Comparison with Other Coumarin Derivatives

- Xanthyletin: Isolated alongside this compound in Citrus clementina, xanthyletin lacks the formyl group but shows notable antioxidant and anti-diabetic activities (IC50 = 33.9 µM for α-glucosidase) .

- Psoralen: A linear furanocoumarin with phototoxic properties, psoralen lacks the MAO inhibitory activity seen in this compound .

Biological Activity

6-Formylumbelliferone (6-FU) is a furanocoumarin compound derived from Angelica decursiva, recognized for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on anti-inflammatory and antidiabetic effects, supported by relevant research findings and data.

6-FU possesses a unique structure that contributes to its biological activity. The compound has been shown to interact with various enzymes and signaling pathways, leading to significant therapeutic potential.

Key Properties:

- Chemical Structure : A furanocoumarin with an aldehyde group at the C-6 position.

- Solubility : Soluble in organic solvents, which facilitates its use in various biochemical assays.

Anti-Inflammatory Activity

Research indicates that 6-FU exhibits strong anti-inflammatory properties. A study conducted on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages demonstrated that 6-FU significantly inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Mechanism:

- Inhibition of Nitric Oxide Production : 6-FU reduced nitric oxide levels, a key mediator in inflammatory responses.

- Downregulation of ERK1/2 and NF-κB : Treatment with 6-FU led to decreased phosphorylation of ERK1/2 and inhibited the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes .

Antidiabetic Activity

The antidiabetic potential of 6-FU has been extensively studied, revealing its ability to inhibit key enzymes involved in glucose metabolism.

Enzyme Inhibition:

The following table summarizes the inhibitory effects of 6-FU on diabetes-related enzymes:

| Enzyme | IC50 (µM) | Comparison with Positive Control |

|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | 1.13 ± 0.12 | Acarbose (4.28 ± 0.32) |

| α-Glucosidase | 58.36 ± 1.02 | Acarbose (123.88 ± 0.87) |

| Human Recombinant Aldose Reductase (HRAR) | 5.11 ± 0.21 | Quercetin (3.14 ± 0.17) |

| Advanced Glycation End-products (AGEs) | 2.15 ± 0.13 | Aminoguanidine (IC50 not specified) |

Mechanism:

- Increased Glucose Uptake : In insulin-resistant C2C12 skeletal muscle cells, treatment with 6-FU enhanced glucose uptake.

- Reduction of AGE Formation : It effectively inhibited the formation of AGEs in a glucose-fructose-induced model over four weeks .

Case Studies and Clinical Implications

Several case studies have illustrated the therapeutic implications of 6-FU in managing chronic diseases linked to inflammation and diabetes.

- Chronic Inflammation Management : Patients treated with compounds exhibiting anti-inflammatory properties similar to those of 6-FU reported reduced symptoms associated with chronic inflammatory diseases.

- Diabetes Management : Clinical observations suggest that integrating furanocoumarins like 6-FU into dietary regimens may enhance glycemic control in diabetic patients.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Formylumbelliferone, and how can purity be validated?

- Methodological Answer : Synthesis typically involves formylation of umbelliferone derivatives under controlled conditions (e.g., Vilsmeier-Haack reaction). Characterization requires ¹H/¹³C NMR for structural confirmation, HPLC for purity assessment (>95%), and melting point analysis . For reproducibility, document solvent systems, reaction times, and purification steps (e.g., column chromatography). New compounds require full spectral data, while known compounds should reference prior literature .

Q. How should researchers design initial biological assays to evaluate this compound’s MAO-A inhibition?

- Methodological Answer : Use enzyme kinetic assays with recombinant human MAO-A/MAO-B isoforms. Include controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) and measure IC₅₀ values via fluorometric or spectrophotometric methods. Report substrate concentrations (e.g., kynuramine), incubation times, and statistical replicates (n ≥ 3). Competitive inhibition mechanisms can be confirmed through Lineweaver-Burk plots .

Q. What spectroscopic techniques are critical for confirming this compound’s structure?

- Methodological Answer : Prioritize FT-IR for aldehyde group identification (~1700 cm⁻¹), UV-Vis for chromophore analysis (λmax ~300-350 nm), and mass spectrometry (HRMS) for molecular ion validation. Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound’s MAO-A inhibition?

- Methodological Answer : Conduct error propagation analysis to quantify variability in enzyme activity measurements. Compare assay conditions (e.g., pH, temperature, substrate batches) across studies. Validate findings using orthogonal methods (e.g., isothermal titration calorimetry) and report confidence intervals. Address discrepancies through meta-analysis of raw data, if accessible .

Q. What strategies optimize this compound’s selectivity for MAO-A over MAO-B?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by modifying the coumarin scaffold (e.g., substituents at C-3/C-4). Use molecular docking to predict binding interactions with MAO-A’s active site (e.g., FAD cofactor proximity). Validate selectivity via competitive inhibition assays and crystallographic data (if available) .

Q. How should computational models be integrated with experimental data to predict this compound’s pharmacokinetics?

- Methodological Answer : Combine QSAR models with in vitro ADME assays (e.g., microsomal stability, plasma protein binding). Use molecular dynamics simulations to assess blood-brain barrier permeability. Cross-validate predictions with in vivo pharmacokinetic studies in rodent models, ensuring alignment with OECD guidelines .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and power analysis to justify sample sizes. Avoid overinterpreting "significance" without p-value adjustments for multiple comparisons .

Methodological Considerations for Reporting

- Data Presentation : Include raw data tables in appendices and processed data (e.g., normalized enzyme activity) in the main text. Use GraphPad Prism or R for visualization .

- Reproducibility : Detail instrument calibration (e.g., spectrophotometer wavelength accuracy) and lot numbers for critical reagents .

- Ethical Compliance : Obtain ethics committee approval for in vivo studies and declare conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.